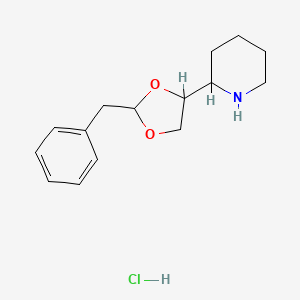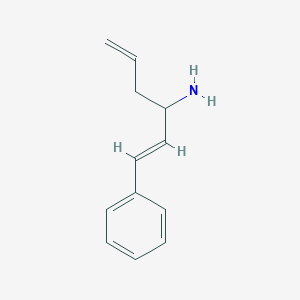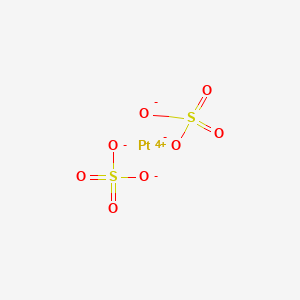
Platinum(4+) disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(4+) disulfate is a chemical compound consisting of platinum in the +4 oxidation state and sulfate ions. It is known for its unique chemical properties and potential applications in various fields, including catalysis, materials science, and medicine. The compound is often studied for its reactivity and stability under different conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Platinum(4+) disulfate can be synthesized through several methods. One common approach involves the oxidation of platinum(II) compounds in the presence of sulfuric acid. For example, platinum(II) sulfate can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate to form this compound. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity. Industrial production also requires careful handling and disposal of by-products to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Platinum(4+) disulfate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: It can be reduced to lower oxidation states of platinum, such as platinum(II) or elemental platinum.
Substitution: It can participate in substitution reactions where sulfate ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and hydrogen gas, as well as ligands such as ammonia and chloride ions. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield platinum(II) compounds or elemental platinum, while substitution reactions may produce various platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, platinum(4+) disulfate is used as a precursor for synthesizing other platinum compounds. Its reactivity makes it valuable for studying catalytic processes and developing new catalysts for industrial applications.
Biology and Medicine
In the biomedical field, platinum compounds are known for their anticancer properties. This compound is studied for its potential use in developing new anticancer drugs. Its ability to interact with biological molecules and inhibit cell growth makes it a promising candidate for cancer therapy.
Industry
In industry, this compound is used in the production of advanced materials, including catalysts for chemical reactions and components for electronic devices. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of platinum(4+) disulfate involves its ability to interact with other molecules and facilitate chemical reactions. In biological systems, it can bind to DNA and proteins, disrupting their normal functions and leading to cell death. This property is particularly useful in cancer treatment, where platinum compounds are used to target and kill cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Palladium disulfide: Similar to platinum(4+) disulfate, palladium disulfide is a compound of palladium and sulfur. It has different reactivity and applications compared to platinum compounds.
Platinum(II) sulfate: This compound contains platinum in the +2 oxidation state and has different chemical properties and reactivity compared to this compound.
Uniqueness
This compound is unique due to its high oxidation state and reactivity. Its ability to undergo various chemical reactions and interact with biological molecules makes it valuable for research and industrial applications. Compared to similar compounds, it offers distinct advantages in terms of stability and catalytic properties.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and reactivity make it valuable for scientific research, industrial applications, and potential medical uses. Ongoing studies continue to explore its full range of applications and benefits.
Propiedades
Número CAS |
7446-29-9 |
|---|---|
Fórmula molecular |
O8PtS2 |
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
platinum(4+);disulfate |
InChI |
InChI=1S/2H2O4S.Pt/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 |
Clave InChI |
RWCXPNDNVXIVAU-UHFFFAOYSA-J |
SMILES canónico |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)


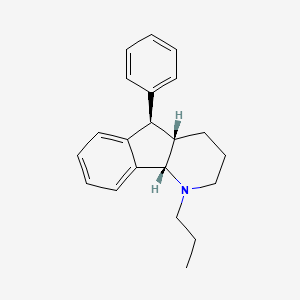
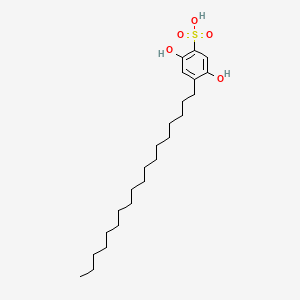

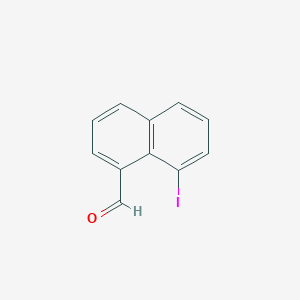
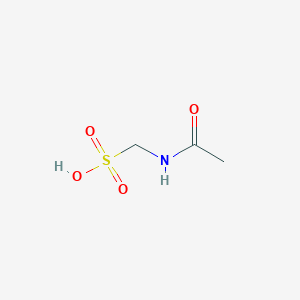
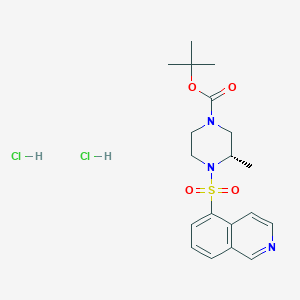
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
